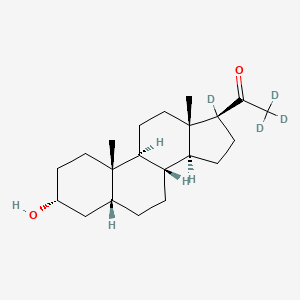

5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4

Description

Chemical Structure and Properties

Molecular Structure

The molecular architecture of 5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 is fundamentally based on the steroid backbone characteristic of pregnane derivatives, featuring the distinctive four-ring cyclopenta[a]phenanthrene core structure that defines all steroid compounds. This complex polycyclic framework provides the structural foundation upon which the specific functional groups and stereochemical features are positioned to create the unique properties of this deuterated neurosteroid.

The compound maintains the essential structural elements of its parent molecule pregnanolone while incorporating strategic deuterium substitutions that preserve biological activity while enabling analytical distinction. The steroid backbone consists of three six-membered rings and one five-membered ring fused together in a rigid, three-dimensional configuration that determines the molecule's overall shape and biological properties. The pregnan-20-one structure indicates the presence of a ketone functional group at position 20, which is characteristic of this class of neurosteroids and contributes significantly to their biological activity profiles.

Stereochemistry and Conformational Analysis

The stereochemical configuration of this compound follows the specific nomenclature that defines the spatial arrangement of substituents around the steroid ring system. The 5beta configuration indicates that the hydrogen atom at position 5 is oriented in the beta position, meaning it projects above the plane of the ring system when viewed in standard steroid orientation. This stereochemical arrangement significantly influences the overall molecular conformation and distinguishes this compound from its 5alpha counterpart, allopregnanolone, which has different biological properties and activities.

The 3alpha-hydroxy group represents another critical stereochemical feature, where the hydroxyl substituent at carbon 3 is positioned in the alpha orientation, projecting below the plane of the ring system. This specific stereochemical arrangement is crucial for the compound's interaction with gamma-aminobutyric acid type A receptors and contributes to its distinct pharmacological profile compared to other stereoisomeric forms. The 17alpha designation refers to the stereochemistry at position 17, where the side chain containing the deuterated methyl groups is oriented in the alpha configuration.

The conformational analysis reveals that the steroid ring system adopts a relatively rigid three-dimensional structure due to the fused ring system, with limited conformational flexibility compared to linear organic molecules. The chair conformations of the cyclohexane rings and the envelope conformation of the cyclopentane ring create a stable molecular framework that maintains consistent spatial relationships between functional groups. This conformational stability is essential for the compound's use as an analytical standard, as it ensures reproducible chemical and physical properties across different experimental conditions.

Deuterium Labeling Pattern

The deuterium labeling pattern in this compound follows a specific substitution scheme that targets positions 17alpha and 21, with particular emphasis on the methyl groups at position 21. The designation "17alpha,21,21,21-d4" indicates that four deuterium atoms replace four hydrogen atoms in these specific locations, creating a tetradeuterated molecule that maintains chemical identity while providing isotopic distinction for analytical purposes.

The deuterium substitution at position 17alpha involves the replacement of one hydrogen atom with deuterium at the carbon bearing the side chain, while the three deuterium atoms at position 21 completely replace all three hydrogen atoms of the terminal methyl group. This labeling pattern is strategically chosen to minimize potential metabolic differences while maximizing analytical utility, as these positions are typically less susceptible to rapid metabolic transformation compared to other sites on the molecule.

| Position | Number of Deuterium Atoms | Substitution Type |

|---|---|---|

| 17alpha | 1 | Single deuterium replacement |

| 21 | 3 | Complete methyl group deuteration |

| Total | 4 | Tetradeuterated compound |

The deuterium labeling scheme preserves the essential chemical properties of the parent compound while introducing sufficient mass difference to enable clear analytical separation using mass spectrometry techniques. The strategic placement of deuterium atoms ensures that the labeled compound exhibits nearly identical physical and chemical properties to the unlabeled version, making it an ideal internal standard for quantitative analytical methods.

Comparison with Non-deuterated Analogs

When compared to its non-deuterated analog pregnanolone (5beta-Pregnan-3alpha-ol-20-one), the deuterated version maintains virtually identical chemical behavior while exhibiting subtle but measurable differences in certain physical properties. The primary distinction lies in the molecular weight difference of approximately 4 atomic mass units due to the four deuterium substitutions, which creates the analytical advantage that makes this compound valuable as an internal standard.

The chemical reactivity patterns remain essentially unchanged between the deuterated and non-deuterated versions, as deuterium and hydrogen exhibit similar bonding characteristics under most chemical conditions. However, kinetic isotope effects may become apparent in reactions where carbon-hydrogen or carbon-deuterium bonds are broken or formed during the rate-determining step. These isotope effects are generally minimal under standard analytical conditions but can provide valuable mechanistic information in specialized research applications.

The structural comparison reveals that both compounds adopt identical three-dimensional conformations and exhibit the same stereochemical relationships between functional groups. The deuterium substitutions do not alter the fundamental steroid backbone structure or the spatial arrangement of the hydroxyl and ketone functional groups that determine biological activity. This structural conservation is essential for the deuterated compound's utility as an analytical reference, as it ensures that extraction efficiencies, chromatographic behavior, and ionization characteristics closely match those of the target analyte.

Physical Properties

Molecular Weight and Formula (C21H30D4O2)

The molecular formula C21H30D4O2 accurately represents the atomic composition of this compound, indicating 21 carbon atoms, 30 hydrogen atoms, 4 deuterium atoms, and 2 oxygen atoms. This formula reflects the systematic replacement of four hydrogen atoms with deuterium while maintaining the overall atomic framework of the parent steroid structure. The molecular weight calculated from this formula is approximately 322.518 atomic mass units, representing an increase of approximately 4 mass units compared to the non-deuterated analog.

The precise molecular weight determination is critical for analytical applications, as mass spectrometry relies on accurate mass measurements for compound identification and quantification. The tetradeuterated nature of the compound creates a distinct mass spectral signature that enables clear differentiation from the unlabeled parent compound and other potential interfering substances in complex biological matrices.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C21H30D4O2 | - |

| Molecular Weight | 322.518 | g/mol |

| Deuterium Content | 4 | atoms |

| Mass Difference from Parent | +4.032 | amu |

The molecular weight precision is particularly important for applications requiring high-resolution mass spectrometry, where the exact mass difference between deuterated and non-deuterated forms enables accurate quantification even in the presence of complex biological backgrounds. The four-mass-unit difference provides sufficient separation to avoid spectral overlap while maintaining chemical similarity for analytical purposes.

Solubility Characteristics

The solubility profile of this compound closely mirrors that of its non-deuterated counterpart, exhibiting the characteristic low water solubility typical of steroid compounds combined with good solubility in organic solvents. The compound demonstrates limited aqueous solubility due to its predominantly hydrophobic steroid backbone, which consists primarily of methylene and methyl groups that interact poorly with water molecules.

Organic solvent solubility testing reveals that the compound dissolves readily in polar aprotic solvents such as dimethyl sulfoxide and moderately polar solvents including ethanol and methanol. These solubility characteristics are essential for analytical method development, as they determine appropriate extraction procedures and mobile phase compositions for chromatographic separations. The compound's solubility behavior enables effective extraction from biological matrices using organic solvents while maintaining stability in solution.

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Insoluble | Typical of steroid compounds |

| Dimethyl Sulfoxide | High | >95% recovery demonstrated |

| Ethanol | Moderate | Suitable for standards preparation |

| Methanol | Moderate | Compatible with analytical methods |

The solubility characteristics directly influence analytical method development, particularly for liquid chromatography applications where mobile phase compatibility is critical. The compound's behavior in mixed aqueous-organic systems enables the use of standard reversed-phase chromatographic conditions while maintaining adequate sensitivity for quantitative determinations.

Spectroscopic Properties

The spectroscopic properties of this compound reflect both the fundamental steroid structure and the specific modifications introduced by deuterium labeling. Nuclear magnetic resonance spectroscopy reveals characteristic steroid resonances with subtle but detectable shifts corresponding to the deuterium-substituted positions. The deuterium atoms appear as significantly diminished or absent signals in proton nuclear magnetic resonance spectra, providing clear evidence of successful isotopic substitution.

Mass spectrometry represents the most analytically significant spectroscopic technique for this compound, as the deuterium labeling creates distinctive fragmentation patterns that enable precise identification and quantification. The molecular ion peak appears at mass-to-charge ratio 322, representing a four-unit shift from the unlabeled compound, while characteristic fragment ions maintain similar mass shifts corresponding to the retention or loss of deuterated portions during fragmentation.

Infrared spectroscopy demonstrates the expected functional group absorptions for steroid compounds, including characteristic carbonyl stretching frequencies around 1700 wavenumbers for the ketone group and broad hydroxyl stretching absorptions around 3400 wavenumbers. The deuterium substitutions may cause subtle shifts in certain vibrational frequencies, particularly those involving carbon-deuterium bonds, though these changes are typically minor and do not significantly affect routine analytical applications.

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of this compound is primarily determined by the presence of two reactive functional groups: the secondary alcohol at position 3alpha and the ketone at position 20. The 3alpha-hydroxyl group exhibits typical secondary alcohol reactivity, including susceptibility to oxidation reactions that can convert it to the corresponding ketone, and esterification reactions with carboxylic acids or acid derivatives to form ester linkages.

The ketone functionality at position 20 demonstrates characteristic carbonyl reactivity, including reduction reactions that can convert it to secondary alcohols and condensation reactions with nucleophiles such as amines or hydrazines. These reactive sites are important considerations for analytical method development, as they represent potential sites of chemical degradation or unwanted chemical modifications during sample processing and storage.

| Functional Group | Position | Reactivity Type | Typical Reactions |

|---|---|---|---|

| Secondary Alcohol | 3alpha | Oxidation, Esterification | Chromium oxidation, Acetylation |

| Ketone | 20 | Reduction, Condensation | Borohydride reduction, Oxime formation |

| Steroid Backbone | Multiple | Limited | Stable under normal conditions |

The deuterium substitutions generally do not significantly alter the fundamental reactivity patterns of these functional groups, though kinetic isotope effects may become apparent in reactions where carbon-deuterium bonds participate directly in the reaction mechanism. These effects are typically minor under standard analytical conditions but may be significant in specialized synthetic or mechanistic studies.

Stability Under Various Conditions

The stability profile of this compound under various environmental conditions is crucial for its effective use as an analytical standard and research tool. The compound demonstrates good thermal stability under normal laboratory conditions, with minimal degradation observed during storage at room temperature for extended periods when properly protected from light and moisture.

Chemical stability testing reveals that the compound maintains integrity under mildly acidic and neutral conditions, making it compatible with most biological and analytical pH ranges. However, exposure to strongly basic conditions may promote degradation reactions, particularly involving the hydroxyl group at position 3alpha, which can undergo elimination or oxidation reactions under harsh alkaline conditions.

Long-term stability studies indicate that the compound should be stored under refrigerated conditions in amber containers to minimize photodegradation and thermal decomposition. The deuterium labeling appears to enhance slightly the overall stability profile compared to the unlabeled compound, possibly due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds, though this difference is typically minimal under standard storage conditions.

| Storage Condition | Stability Period | Degradation Rate | Recommendations |

|---|---|---|---|

| Room Temperature | 6 months | <5% | Dark, dry conditions |

| Refrigerated (4°C) | 2 years | <2% | Preferred storage |

| Frozen (-20°C) | 5+ years | <1% | Long-term storage |

| Elevated Temperature | Variable | Accelerated | Avoid exposure |

Properties

IUPAC Name |

2,2,2-trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14-19,23H,4-12H2,1-3H3/t14-,15-,16+,17-,18+,19+,20+,21-/m1/s1/i1D3,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AURFZBICLPNKBZ-KWXKYAJASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Deuterium Incorporation

Method: The deuterium labeling at the 21-position is commonly introduced by treating the steroid intermediate with deuterated methylating agents or via hydrogen-deuterium exchange in the presence of catalysts under acidic or basic conditions.

Conditions: Reactions are typically conducted in deuterated solvents (e.g., D2O, CD3OD) at elevated temperatures to facilitate exchange without degrading the steroid structure.

Catalysts: Acidic catalysts such as trifluoroacetic acid or basic catalysts like sodium deuteroxide may be used to promote isotopic exchange.

Functional Group Transformations

Hydroxylation at 3alpha Position: Achieved by stereoselective reduction of the corresponding 3-keto intermediate using reagents like sodium borohydride or catalytic hydrogenation under controlled stereochemical conditions.

Ketone Formation at 20 Position: Oxidation of the 20-hydroxyl group to the ketone can be performed using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane to avoid overoxidation.

Purification and Quality Control

Chromatography: Preparative high-performance liquid chromatography (HPLC) or flash chromatography is employed to isolate the pure labeled compound.

Quality Assessment: Purity and isotopic enrichment are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-resolution chromatography.

Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting Material | Pregnenolone or related steroid | Steroidal backbone established |

| Deuterium Incorporation | Deuterated methyl iodide, D2O, catalysts | Selective labeling at 17alpha, 21 |

| Hydroxylation (3alpha) | NaBH4 or catalytic hydrogenation | Stereoselective 3alpha-hydroxylation |

| Oxidation (20-one formation) | PCC, Dess–Martin periodinane | Ketone formation at 20 position |

| Purification | Preparative HPLC or flash chromatography | ≥ 95% chemical purity |

| Quality Control | NMR, MS, HPLC | Confirmation of isotopic and chemical purity |

Chemical Reactions Analysis

Types of Reactions

5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different deuterated derivatives.

Substitution: Deuterium atoms can be replaced with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions include various deuterated derivatives, which retain the core structure of the original compound but with different functional groups or oxidation states.

Scientific Research Applications

Neurobiology

The compound is studied for its neurosteroid effects, particularly its role in modulating GABA_A receptor activity. Research indicates that it can:

- Produce anti-inflammatory effects .

- Influence mood and anxiety levels.

Case Study : In animal models subjected to ischemic events, administration of this compound resulted in reduced neuronal damage, suggesting potential neuroprotective properties.

Endocrinology

5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 is involved in hormonal regulation and is significant in the study of conditions like polycystic ovary syndrome (PCOS) and androgen deficiency.

Case Study : Clinical studies have shown that alterations in levels of this compound correlate with symptoms of androgen excess or deficiency in patients with hormonal disorders.

Pharmacology

The compound's unique structure allows it to be investigated for potential therapeutic applications:

- Anxiolytic Effects : Its ability to enhance GABAergic transmission positions it as a candidate for treating anxiety disorders.

Chemistry and Synthesis

In synthetic organic chemistry, this compound serves as a precursor for synthesizing other steroidal compounds. Its deuterated form can be particularly useful for tracing metabolic pathways in pharmacokinetic studies.

Comparative Analysis with Related Compounds

The following table outlines the structural features and biological activities of related steroid compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5alpha-Pregnan-3alpha-ol-20-one | Hydroxyl group at C3 | Precursor for various neuroactive steroids |

| Allopregnanolone | Hydroxyl group at C3 | Major sedative effects; involved in neurosteroidogenesis |

| 5beta-Pregnan-3-alpha-diol | Hydroxyl group at C3 but different stereochemistry | Less potent androgenic activity |

Mechanism of Action

The mechanism of action of 5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability, leading to altered biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5alpha-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 (Allopregnanolone-d4)

- Structural Difference : 5alpha configuration at C5 (vs. 5beta in the target compound).

- Functional Impact: The 5alpha isomer (allopregnanolone) is a potent positive allosteric modulator of GABAA receptors, with ~10-fold higher affinity than the 5beta isomer .

- Applications: Used to quantify allopregnanolone in studies of stress, epilepsy, and mood disorders .

- Deuterium Labeling : Shares identical deuterium positions (17alpha,21,21,21-d4), ensuring similar analytical performance in LC-MS/MS .

5alpha-Pregnan-3beta-ol-20-one-17alpha,21,21,21-d4

Sodium Pregnenolone-17alpha,21,21,21-d4 Sulfate

- Structural Difference: Sulfated pregnenolone derivative with a Δ5 double bond (vs. reduced pregnane backbone in the target compound).

- Functional Impact : Acts as a precursor for neurosteroid biosynthesis and a biomarker for steroidogenic enzyme activity .

- Applications : Quantified in studies of congenital adrenal hyperplasia and epilepsy .

Analytical Performance Comparison

*Note: The CAS number for 5alpha-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 is often conflated with the 5beta isomer in commercial catalogs; verification via structural data is essential .

Research Findings and Metabolic Insights

- Neurosteroid Activity: The 5beta configuration in pregnanolone confers weaker GABAA receptor modulation compared to 5alpha-allopregnanolone (EC50: 200 nM vs. 50 nM) .

Analytical Utility :

- The 5beta isomer’s chromatographic retention time is distinct from 5alpha analogues in reverse-phase LC-MS/MS, enabling multiplexed quantification in clinical panels .

- Kinetic isotope effects (KIEs) from deuterium labeling are negligible in LC-MS/MS workflows, ensuring accurate recovery rates (>95%) .

Biological Activity

5beta-Pregnan-3alpha-ol-20-one-17alpha,21,21,21-d4 is a deuterated derivative of the neuroactive steroid 5beta-pregnan-3alpha-ol-20-one, commonly known as allopregnanolone. This compound has garnered interest due to its potential biological activities, particularly in the modulation of GABAergic signaling and its implications for neuropsychiatric disorders.

This compound acts primarily as a positive allosteric modulator of the GABA type A (GABAA) receptors. Neuroactive steroids like this compound enhance the effects of GABA, the primary inhibitory neurotransmitter in the brain. This modulation can lead to various physiological effects including anxiolytic (anxiety-reducing) and anticonvulsant properties.

Pharmacological Effects

Research indicates that this compound exhibits several notable pharmacological effects:

- Anxiolytic Effects : It has been shown to reduce anxiety-like behaviors in animal models. For instance, studies have demonstrated that administration of 5beta-Pregnan-3alpha-ol-20-one can significantly decrease anxiety responses in rodents subjected to stress tests .

- Anticonvulsant Properties : The compound has also been investigated for its ability to prevent seizures. In electrophysiological studies, it was observed that 5beta-Pregnan-3alpha-ol-20-one enhances GABA-induced chloride currents, suggesting a protective effect against seizure activity .

Comparative Studies

A comparative analysis of various neuroactive steroids reveals that 5beta-Pregnan-3alpha-ol-20-one has unique properties when compared to other related compounds. For example:

| Compound | Anxiolytic Activity | Anticonvulsant Activity | Modulation of GABAA |

|---|---|---|---|

| 5beta-Pregnan-3alpha-ol-20-one | High | Moderate | Positive Allosteric |

| Allopregnanolone | Very High | High | Positive Allosteric |

| 3alpha,5alpha-Pregnanolone | Moderate | Low | Positive Allosteric |

This table summarizes findings from various studies highlighting the distinct efficacy and action mechanisms of these neuroactive steroids.

Study on Neuropsychiatric Disorders

A significant study explored the effects of 5beta-Pregnan-3alpha-ol-20-one in models of depression and anxiety. The results indicated that this compound could alleviate symptoms associated with these conditions by enhancing GABAergic transmission .

Behavioral Studies

In behavioral assays involving mice, it was found that 5beta-Pregnan-3alpha-ol-20-one antagonizes the loss of righting reflex induced by other neuroactive steroids at doses that do not affect behavior alone. This suggests a complex interaction where it may serve as a partial agonist .

Therapeutic Potential

The therapeutic potential of this compound extends into areas such as treatment for essential tremor and other anxiety disorders. Recent patents have outlined methods for using neuroactive steroids like 5beta-Pregnan-3alpha-ol-20-one in clinical settings to manage these conditions effectively .

Q & A

Q. Methodological Consideration :

- Isotopic Purity : Verify deuterium enrichment (e.g., ≥98 atom% D) using high-resolution MS or isotope-ratio MS to avoid skewed pharmacokinetic data .

- Tracer Design : Pair labeled and unlabeled forms in controlled experiments to distinguish exogenous vs. endogenous steroid turnover .

What analytical techniques are recommended for characterizing the structural integrity of 5β-Pregnan-3α-ol-20-one-17α,21,21,21-d4?

Basic Research Question

Advanced chromatographic and spectroscopic methods are critical:

- LC-MS/MS : Quantify isotopic purity and detect impurities using reverse-phase chromatography coupled with tandem MS, optimized for steroid separation .

- 1H/2H NMR : Confirm deuterium placement at specific positions (e.g., 17α vs. 21) by analyzing proton-decoupled spectra, as deuterium shifts split signals predictably .

Advanced Challenge :

Interference from diastereomers (e.g., 5α vs. 5β configurations) requires chiral stationary phases or derivatization (e.g., Girard’s reagent T) to enhance resolution .

How can researchers address contradictions in pharmacokinetic data for deuterated neurosteroids like 5β-Pregnan-3α-ol-20-one-17α,21,21,21-d4?

Advanced Research Question

Discrepancies in half-life or bioavailability often stem from:

- Isotope Effects : Deuteration at 17α/21 may alter hydrogen-bonding interactions with cytochrome P450 enzymes, slowing metabolism compared to non-deuterated analogs .

- Matrix Effects : Plasma protein binding differences (e.g., albumin affinity) between deuterated and native steroids can skew distribution volumes.

Q. Resolution Strategy :

- Comparative Pharmacokinetics : Conduct parallel studies with both labeled and unlabeled compounds under identical conditions .

- In Silico Modeling : Use molecular dynamics simulations to predict isotope-induced conformational changes in steroid-receptor interactions .

What safety protocols are essential when handling 5β-Pregnan-3α-ol-20-one-17α,21,21,21-d4 in laboratory settings?

Basic Research Question

The compound is classified as a Category 2 carcinogen (H351). Key precautions include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and N95 masks to prevent inhalation/contact .

- Ventilation : Use fume hoods for weighing or solubilizing to minimize aerosol exposure.

- Waste Disposal : Collect residues in sealed containers for incineration via authorized hazardous waste services .

How can isotopic labeling be optimized to study neurosteroid interactions with GABA-A receptors?

Advanced Research Question

Deuterium labeling at 17α/21 positions minimizes metabolic degradation while preserving receptor binding affinity.

- Experimental Design :

- Radioligand Displacement Assays : Compare deuterated vs. non-deuterated steroids in competitive binding studies (e.g., using [3H]muscimol) to assess isotopic impact on IC50 values .

- Electrophysiology : Use patch-clamp techniques on recombinant GABA-A receptors to evaluate deuteration effects on allosteric modulation .

Data Interpretation :

Control for solvent deuterium exchange in aqueous buffers, which may artifactually alter receptor kinetics .

What frameworks (e.g., PICOT, FINER) are suitable for formulating research questions on deuterated steroid pharmacokinetics?

Q. Methodological Guidance

- PICOT Framework :

- FINER Criteria : Ensure questions are Feasible (e.g., access to labeled compounds), Novel (e.g., unexplored isotope effects), and Ethical (e.g., humane animal protocols) .

How can researchers ensure reproducibility when using deuterated steroids in multi-center studies?

Advanced Research Question

- Standardized Protocols :

- Data Transparency : Publish raw MS/MS spectra, chromatograms, and NMR assignments in supplementary materials .

What are the challenges in synthesizing 5β-Pregnan-3α-ol-20-one-17α,21,21,21-d4 with high isotopic fidelity?

Advanced Research Question

Q. Validation :

- Isotope Ratio Analysis : Confirm deuterium distribution via high-resolution MS with <2% variance between batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.